molecular formula C14H20ClNO3 B593131 N-Ethylpentylone hydrochloride CAS No. 17763-02-9

N-Ethylpentylone hydrochloride

Cat. No.: B593131
CAS No.: 17763-02-9
M. Wt: 285.76 g/mol
InChI Key: RMDGINCOKQDLNS-UHFFFAOYSA-N

Description

N-ethyl Pentylone (hydrochloride) is a synthetic cathinone and stimulant drug. It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride. This compound belongs to the phenethylamine class and is structurally similar to other substituted cathinones. N-ethyl Pentylone (hydrochloride) has been reported as a novel designer drug in several countries and is regulated as a Schedule I compound in the United States .

Mechanism of Action

N-Ethylpentylone hydrochloride, also known as S3G8XZW25I or 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride, is a substituted cathinone and stimulant drug .

Target of Action

The primary targets of N-Ethylpentylone are the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

N-Ethylpentylone acts primarily as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to these transporters, inhibiting the reuptake of dopamine and norepinephrine, and increasing their concentrations in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron.

Biochemical Pathways

The inhibition of neurotransmitter reuptake by N-Ethylpentylone affects several biochemical pathways. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, it enhances the stimulation of post-synaptic neurons. This can lead to increased locomotor activity, anxiolytic effects, and potentially aggressive behavior .

Result of Action

The increased stimulation of post-synaptic neurons by N-Ethylpentylone can lead to a range of effects. Acute administration of N-Ethylpentylone has been reported to induce an increase in locomotor activity, anxiolytic effects, and potentially aggressive behavior . Repeated exposure can lead to hyperthermia, anorexia, and rewarding effects . Withdrawal after repeated administration can result in depression-like symptoms, hyperlocomotion, and a decrease in social exploration .

Action Environment

The action of N-Ethylpentylone can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics. Additionally, individual factors such as age, health status, and genetic factors can influence the drug’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .

Cellular Effects

This compound inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Molecular Mechanism

The molecular mechanism of this compound involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .

Temporal Effects in Laboratory Settings

In laboratory studies, repeated exposure to this compound induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .

Metabolic Pathways

The metabolic pathways of this compound involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine this compound ingestion .

Transport and Distribution

This compound shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that this compound could be efficiently transported and distributed through the blood and cells .

Subcellular Localization

Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl Pentylone (hydrochloride) typically involves the reaction of 1,3-benzodioxole with 2-bromopentanone, followed by the introduction of an ethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The final product is then converted to its hydrochloride salt form through the addition of hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-ethyl Pentylone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amine derivatives .

Scientific Research Applications

N-ethyl Pentylone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the identification and quantification of synthetic cathinones in biological samples. Researchers study its pharmacological effects, toxicology, and potential for abuse to better understand its impact on human health and to develop detection methods for forensic investigations .

Comparison with Similar Compounds

Similar Compounds

N-ethyl Pentylone (hydrochloride) is structurally and pharmacologically similar to other substituted cathinones, such as:

Uniqueness

What sets N-ethyl Pentylone (hydrochloride) apart from its analogs is its specific substitution pattern and the presence of the ethylamino group. This structural variation influences its potency, pharmacokinetics, and overall effects on the central nervous system. Additionally, its higher potency at inhibiting serotonin reuptake compared to some analogs makes it unique in its class .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGINCOKQDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336464
Record name N-Ethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-02-9
Record name 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylpentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLPENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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